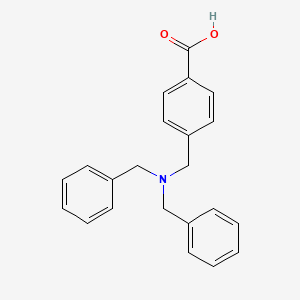
6-Bromo-3-isobutyl-2-methylquinolin-4(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-isobutyl-2-methylquinolin-4(1h)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom at the 6th position, an isobutyl group at the 3rd position, and a methyl group at the 2nd position on the quinoline ring, with a ketone functional group at the 4th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-isobutyl-2-methylquinolin-4(1h)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting with 2-methyl-3-isobutylaniline, the compound can be brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting intermediate can then undergo cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) to form the quinoline ring, followed by oxidation to introduce the ketone functional group at the 4th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-isobutyl-2-methylquinolin-4(1h)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone functional group at the 4th position can be reduced to an alcohol or further oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Oxidation and Reduction: Reducing agents like sodium borohydride (NaBH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Oxidation and Reduction: Alcohols or carboxylic acids, depending on the reaction conditions.
Coupling Reactions: Complex quinoline derivatives with additional functional groups.
Applications De Recherche Scientifique
6-Bromo-3-isobutyl-2-methylquinolin-4(1h)-one has various applications in scientific research, including:
Medicinal Chemistry: As a quinoline derivative, it may exhibit potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers study its structure-activity relationships to develop new therapeutic agents.
Chemical Biology: The compound can be used as a probe to investigate biological pathways and molecular targets.
Material Science: Quinoline derivatives are explored for their optical and electronic properties, making them candidates for materials used in organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-isobutyl-2-methylquinolin-4(1h)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and other functional groups can influence its binding affinity and specificity. The compound may inhibit enzyme activity, block receptor signaling, or interfere with DNA replication, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromoquinolin-4(1h)-one: Lacks the isobutyl and methyl groups, which may affect its biological activity and chemical reactivity.
3-Isobutyl-2-methylquinolin-4(1h)-one: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
2-Methylquinolin-4(1h)-one: Lacks both the bromine and isobutyl groups, which can significantly alter its properties.
Uniqueness
6-Bromo-3-isobutyl-2-methylquinolin-4(1h)-one is unique due to the presence of the bromine atom, isobutyl group, and methyl group on the quinoline ring. These substituents can modulate its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H16BrNO |
|---|---|
Poids moléculaire |
294.19 g/mol |
Nom IUPAC |
6-bromo-2-methyl-3-(2-methylpropyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C14H16BrNO/c1-8(2)6-11-9(3)16-13-5-4-10(15)7-12(13)14(11)17/h4-5,7-8H,6H2,1-3H3,(H,16,17) |
Clé InChI |
QPFJVXXVDNZUDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)
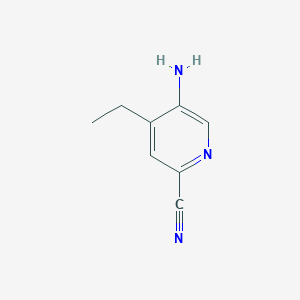
![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)
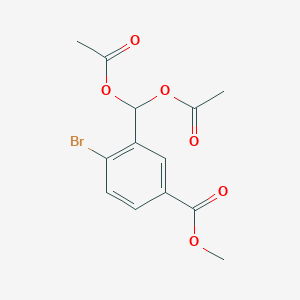
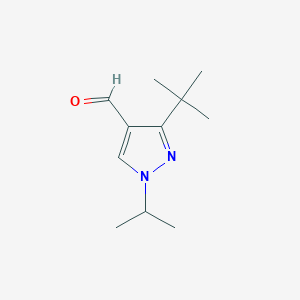
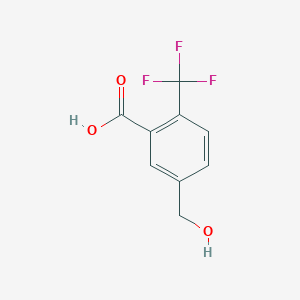
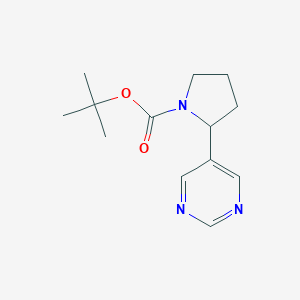
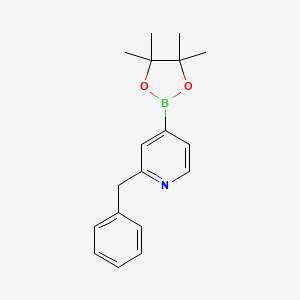

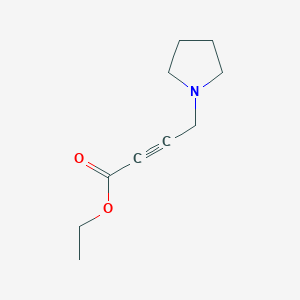
![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
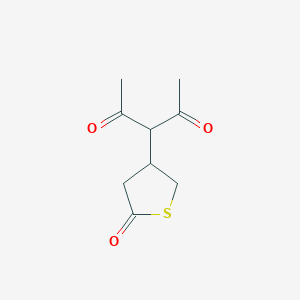
![3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile](/img/structure/B13984945.png)
